molecular formula C36H38N4O2 B14503695 1,8-Octanediamine, N,N'-bis(3-methoxy-9-acridinyl)- CAS No. 64955-56-2

1,8-Octanediamine, N,N'-bis(3-methoxy-9-acridinyl)-

Cat. No.: B14503695
CAS No.: 64955-56-2
M. Wt: 558.7 g/mol
InChI Key: APEGUHYDSVLTGU-UHFFFAOYSA-N
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Description

1,8-Octanediamine, N,N’-bis(3-methoxy-9-acridinyl)- is a compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities, including antitumor, antibacterial, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Octanediamine, N,N’-bis(3-methoxy-9-acridinyl)- typically involves the reaction of 1,8-octanediamine with 3-methoxy-9-chloroacridine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve heating the mixture to a temperature of around 100-150°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,8-Octanediamine, N,N’-bis(3-methoxy-9-acridinyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce dihydroacridine derivatives. Substitution reactions can lead to a variety of substituted acridine compounds .

Scientific Research Applications

1,8-Octanediamine, N,N’-bis(3-methoxy-9-acridinyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.

    Biology: Investigated for its potential as a DNA intercalating agent, which can disrupt DNA replication and transcription.

    Medicine: Explored for its cytostatic activity against various cancer cell lines.

    Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 1,8-Octanediamine, N,N’-bis(3-methoxy-9-acridinyl)- involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, inhibiting replication and transcription processes. The compound targets the DNA double helix, inserting itself between the base pairs, which can lead to the formation of DNA adducts and subsequent cell death. This mechanism is particularly relevant in its anticancer and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Octanediamine, N,N’-bis(3-methoxy-9-acridinyl)- is unique due to its specific aliphatic chain length, which can influence its solubility, reactivity, and biological activity. The presence of the methoxy group on the acridine moiety also contributes to its distinct chemical and biological properties .

Properties

CAS No.

64955-56-2

Molecular Formula

C36H38N4O2

Molecular Weight

558.7 g/mol

IUPAC Name

N,N'-bis(3-methoxyacridin-9-yl)octane-1,8-diamine

InChI

InChI=1S/C36H38N4O2/c1-41-25-17-19-29-33(23-25)39-31-15-9-7-13-27(31)35(29)37-21-11-5-3-4-6-12-22-38-36-28-14-8-10-16-32(28)40-34-24-26(42-2)18-20-30(34)36/h7-10,13-20,23-24H,3-6,11-12,21-22H2,1-2H3,(H,37,39)(H,38,40)

InChI Key

APEGUHYDSVLTGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC3=CC=CC=C3C(=C2C=C1)NCCCCCCCCNC4=C5C=CC(=CC5=NC6=CC=CC=C64)OC

Origin of Product

United States

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